![molecular formula C13H21NO B6613300 2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- CAS No. 121204-89-5](/img/structure/B6613300.png)

2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

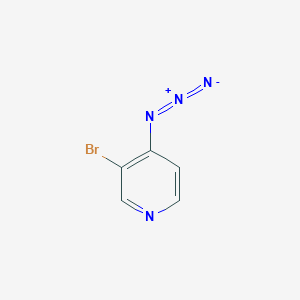

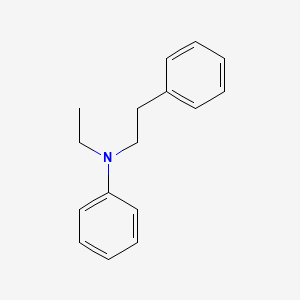

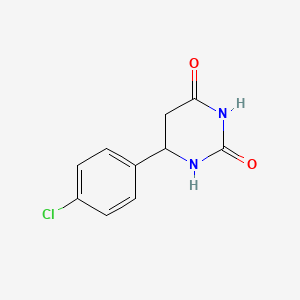

“2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-” is a chemical compound . It was obtained in 80% yield via the Einhorn variation of the Schotten–Baumann method by (+)-camphor hydrazide condensation with valproic acid (VPA) chloride .

Synthesis Analysis

The synthesis of this compound involves the condensation of (+)-camphor hydrazide with valproic acid (VPA) chloride . This process is known as the Einhorn variation of the Schotten–Baumann method .Molecular Structure Analysis

The structure of the titled compound was verified by Raman, FTIR, 1 H-NMR, and 13 C-NMR spectral analysis along with FAB-mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of the Einhorn variation of the Schotten–Baumann method . This method involves the condensation of (+)-camphor hydrazide with valproic acid (VPA) chloride .作用機序

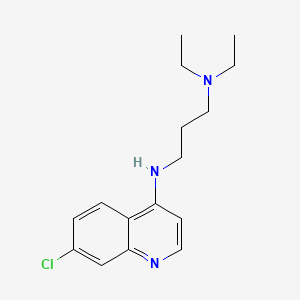

Target of Action

It’s known that the compound has been tested as a potential anticonvulsant agent . Anticonvulsant agents typically work by reducing excessive brain activity, and they often target ion channels or neurotransmitter receptors to inhibit the rapid firing of neurons .

Mode of Action

It’s known that the compound was obtained via the einhorn variation of the schotten–baumann method by (+)-camphor hydrazide condensation with valproic acid (vpa) chloride . This suggests that the compound might share some of the mechanisms of action of VPA, which is a well-known antiepileptic drug .

Biochemical Pathways

Given its potential anticonvulsant activity, it may influence pathways related to neuronal excitability and neurotransmission .

Pharmacokinetics

It’s known that the compound was successfully tested as a potential anticonvulsant agent based on models of chemically- and electrically-induced seizures . This suggests that the compound can cross the blood-brain barrier and exert its effects in the central nervous system.

Result of Action

Its potential anticonvulsant activity suggests that it may help to reduce neuronal excitability and prevent the rapid, uncontrolled firing of neurons that is characteristic of seizures .

将来の方向性

The compound has been tested as a potential anticonvulsant agent , suggesting that future research could focus on further exploring its therapeutic potential. Additionally, given the compound’s synthesis from valproic acid (VPA), future directions could also include exploring modifications of the VPA molecule to reduce associated adverse effects .

特性

IUPAC Name |

N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-5-11(15)14-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIUHEWITUKHPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)NC(=O)C=C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396919 |

Source

|

| Record name | 2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26665491 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

121204-89-5 |

Source

|

| Record name | 2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(4-Bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B6613235.png)

![2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6613254.png)

![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B6613256.png)